3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution or other suitable methods.
Bromination: The bromophenyl group is introduced through a bromination reaction, often using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione: Similar structure but with a piperidine ring instead of an azepane ring.
3-(Morpholin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione: Contains a morpholine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring in 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione may confer unique properties, such as different binding affinities or biological activities compared to similar compounds with different ring structures.
Properties
IUPAC Name |
3-(azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,14H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQFMZBTOYFBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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